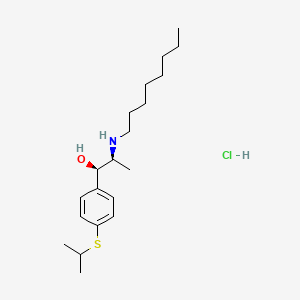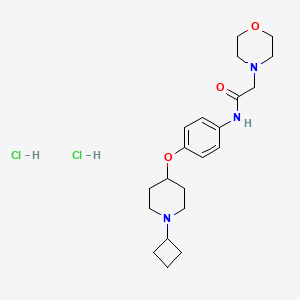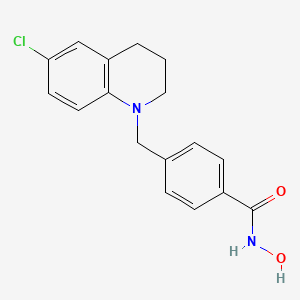
RK-682,链霉菌属
描述
TAN 1364B 是一种从链霉菌属分离出来的四氢呋喃酮酸类似物。 它以抑制蛋白酪氨酸磷酸酶、磷脂酶 A2、肝素酶和 HIV-1 蛋白酶的能力而闻名 。 该化合物的分子式为 C21H36O5,分子量为 368.5 .
科学研究应用
TAN 1364B 具有广泛的科学研究应用:
化学: 它被用作研究四氢呋喃酮酸衍生物的反应性的模型化合物。
生物学: TAN 1364B 用于研究蛋白酪氨酸磷酸酶的抑制,这些酶在细胞信号通路中起着至关重要的作用。
医学: 该化合物正在研究其在治疗与磷酸酶失调相关的疾病(如癌症和糖尿病)中的潜在治疗应用。
作用机制
TAN 1364B 通过抑制蛋白酪氨酸磷酸酶发挥作用。它与这些酶的活性位点结合,阻止目标蛋白上酪氨酸残基的去磷酸化。 这种抑制破坏了细胞信号通路,导致细胞功能发生改变 。 该化合物还在溶液中形成聚集体并与蛋白质表面结合,从而进一步增强其抑制活性 .
安全和危害
生化分析
Biochemical Properties
RK-682 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases such as LMW-PTP, CDC25B, and PTP1B . These enzymes are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction. RK-682 interacts with these enzymes by binding to their active sites, thereby preventing the dephosphorylation of tyrosine residues on target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cell function.
Cellular Effects
RK-682 has been shown to influence various cellular processes, including cell cycle progression and apoptosis . By inhibiting protein tyrosine phosphatases, RK-682 can block the G1/S transition of the cell cycle, leading to cell cycle arrest . Additionally, RK-682 has been reported to enhance levels of phosphotyrosine in cells, which can impact cell signaling pathways and gene expression . These effects on cellular signaling and gene expression can ultimately influence cellular metabolism and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of RK-682 involves its binding to the active sites of protein tyrosine phosphatases, thereby inhibiting their activity . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, leading to an accumulation of phosphorylated proteins . The binding interactions between RK-682 and protein tyrosine phosphatases are critical for its inhibitory effects. Additionally, RK-682 can form aggregates in solution, which may further influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RK-682 can change over time due to its stability and degradation. RK-682 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that RK-682 can maintain its inhibitory effects on protein tyrosine phosphatases over extended periods, leading to sustained changes in cellular signaling and function . The degradation of RK-682 over time can impact its efficacy and the observed cellular effects.
Dosage Effects in Animal Models
The effects of RK-682 in animal models can vary with different dosages. At lower doses, RK-682 can effectively inhibit protein tyrosine phosphatases without causing significant toxicity . At higher doses, RK-682 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the inhibitory effects of RK-682 become more pronounced at specific dosage levels .
Metabolic Pathways
RK-682 is involved in metabolic pathways related to protein tyrosine phosphorylation and dephosphorylation . By inhibiting protein tyrosine phosphatases, RK-682 can alter the balance of phosphorylated and dephosphorylated proteins, impacting various metabolic processes . The interaction of RK-682 with enzymes such as LMW-PTP, CDC25B, and PTP1B can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, RK-682 is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of RK-682, influencing its activity and function . The distribution of RK-682 within cells can also impact its inhibitory effects on protein tyrosine phosphatases and other target proteins .
Subcellular Localization
The subcellular localization of RK-682 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . RK-682 can localize to areas where protein tyrosine phosphatases are active, allowing it to effectively inhibit their activity . The localization of RK-682 within cells can also impact its interactions with other biomolecules and its overall efficacy as an inhibitor .
准备方法
TAN 1364B 通过一系列涉及四氢呋喃酮酸衍生物的化学反应合成。 合成路线通常涉及在碱性条件下用十六烷酰氯酰化四氢呋喃酮酸,生成 3-十六烷酰基-5-羟甲基四氢呋喃酮酸 。 该化合物也可以通过发酵过程从链霉菌属分离出来 。 工业生产方法涉及优化这些合成路线以实现高产率和纯度。
化学反应分析
TAN 1364B 经历各种化学反应,包括:
氧化: TAN 1364B 中的羟基可以被氧化形成相应的酮或醛。
还原: 十六烷酰链中的羰基可以被还原形成醇。
取代: 羟基可以用适当的试剂取代其他官能团。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤代烃等取代试剂。 由这些反应形成的主要产物包括 TAN 1364B 的氧化或还原衍生物。
相似化合物的比较
TAN 1364B 与其他四氢呋喃酮酸衍生物(如 RK-682 和 CI 010)相似。 它在抑制更广泛的酶(包括磷脂酶 A2 和 HIV-1 蛋白酶)方面是独特的。这种广谱抑制活性使 TAN 1364B 成为研究和治疗应用中的一种有价值的化合物。
类似化合物
- RK-682
- CI 010
- 3-十六烷酰基-5-羟甲基四氢呋喃酮酸
属性
IUPAC Name |
4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSLHQKWLYYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


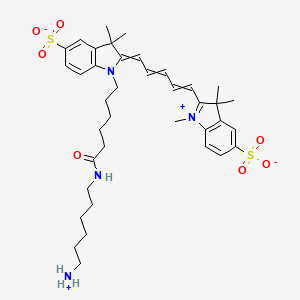

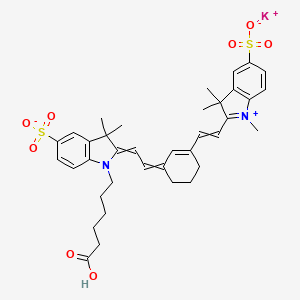



![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

